Linagliptin metabolite m489(1) is a significant degradation product of linagliptin, a dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. This metabolite is characterized by its unique chemical structure and is crucial for understanding the pharmacokinetics and safety profile of linagliptin.
Linagliptin is developed by Boehringer Ingelheim and classified under the Biopharmaceutical Classification System as a Class III compound due to its high solubility in aqueous media and low bioavailability. The chemical formula for linagliptin is with a molecular weight of approximately 472.54 g/mol. The metabolite m489(1), on the other hand, has a slightly different composition, with a chemical formula of and an average molecular weight of about 488.552 g/mol .
The synthesis of linagliptin metabolite m489(1) primarily occurs through metabolic processes in the body following the administration of linagliptin. Key pathways include:
The molecular structure of linagliptin metabolite m489(1) can be described by its IUPAC name: 8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
CC(C)(C)N1CCCCC1C(=O)N(C2=NC(=O)N(C(=C(C#C)C(C)(C)O)C2=C(N)N=C(N)C1=O)=N)=N
This structural information highlights the complexity and potential reactivity associated with this metabolite .
Linagliptin metabolite m489(1) participates in various chemical reactions primarily through metabolic pathways. Notable reactions include:
These reactions are vital as they influence the pharmacokinetics and efficacy of linagliptin as well as its metabolites .
Linagliptin acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones like glucagon-like peptide 1 (GLP-1). By inhibiting DPP-4, linagliptin increases GLP-1 levels, which promotes insulin secretion from pancreatic beta cells in response to meals while simultaneously inhibiting glucagon release.
Linagliptin metabolite m489(1) possesses several notable physical and chemical properties:
These properties are essential for understanding how m489(1) behaves in biological systems and its implications for drug formulation.
Linagliptin metabolite m489(1) is primarily studied within the context of pharmacokinetics and drug metabolism. Its significance lies in:
Research into this metabolite continues to enhance our knowledge regarding drug interactions, efficacy, and safety profiles necessary for clinical applications .
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: